molecular formula C14H14N2O3S B3045451 [(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate CAS No. 107445-22-7

[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate

Cat. No.: B3045451
CAS No.: 107445-22-7
M. Wt: 290.34 g/mol
InChI Key: GOBHWEKJWDUUQS-VBKFSLOCSA-N
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Description

[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H14N2O3S It is known for its unique structure, which includes a pyridine ring and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate typically involves the reaction of pyridine derivatives with sulfonyl chlorides in the presence of a base such as pyridine . The reaction is carried out in a non-aqueous solvent like dichloromethane at low temperatures to prevent the formation of undesired by-products . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate is unique due to its specific structure, which combines a pyridine ring with a sulfonate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

107445-22-7

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

[(Z)-1-pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate

InChI

InChI=1S/C14H14N2O3S/c1-11-3-5-14(6-4-11)20(17,18)19-16-12(2)13-7-9-15-10-8-13/h3-10H,1-2H3/b16-12-

InChI Key

GOBHWEKJWDUUQS-VBKFSLOCSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C2=CC=NC=C2

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C)\C2=CC=NC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C2=CC=NC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate
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[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate
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[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate
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[(E)-1-Pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate

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